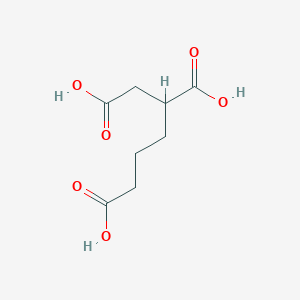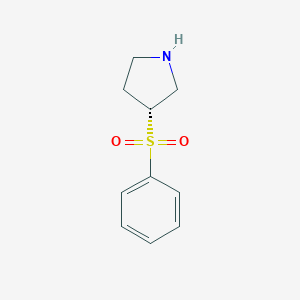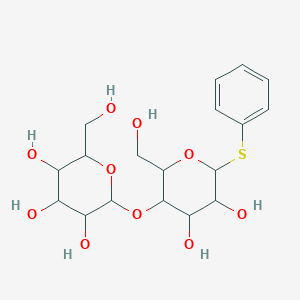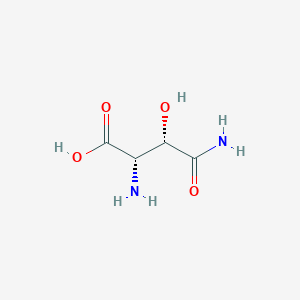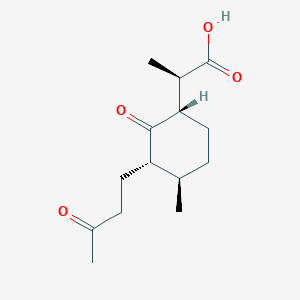
15-ケト-プロスタグランジン E2
概要
説明
科学的研究の応用
15-keto Prostaglandin E2 has several scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry for the quantification of Prostaglandin E2 metabolites.
Biology: The compound is studied for its role in modulating immune responses and inflammation.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
作用機序
15-ケトプロスタグランジンE2は、ペルオキシソーム増殖剤活性化レセプターガンマ(PPAR-γ)などの特定の受容体に結合して活性化することにより、その効果を発揮します . この活性化は、炎症、免疫応答、細胞増殖に関与するさまざまなシグナル伝達経路の調節につながります . さらに、システインチオール残基を修飾することにより、シグナル伝達と転写アクチベーター3(STAT3)の活性化を阻害します .
類似化合物:
プロスタグランジンE2: 15-ケトプロスタグランジンE2の前駆体であり、炎症や発がんに関与しています.
15-ケトプロスタグランジンF2α: プロスタグランジンF2αの別の代謝産物であり、同様の生理学的プロセスに関与しています.
独自性: 15-ケトプロスタグランジンE2は、免疫応答の調節における特定の役割と、がんや炎症性疾患における潜在的な治療効果により、ユニークです . 前駆体であるプロスタグランジンE2とは異なり、15-ケトプロスタグランジンE2は同じ受容体に効果的に結合しないため、生理学的効果が異なります .
生化学分析
Biochemical Properties
15-Keto-Prostaglandin E2 inhibits the activation of STAT3 by binding to its Cys259 residue . It can bind and stabilize EP2 and EP4 receptors . It has been found to inhibit the growth and progression of breast cancer cells . Moreover, 15-Keto-Prostaglandin E2 activates PPAR-γ and promotes fungal growth .
Cellular Effects
The effects of 15-Keto-Prostaglandin E2 on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the growth of breast cancer cells .
Molecular Mechanism
15-Keto-Prostaglandin E2 exerts its effects at the molecular level through various mechanisms. It binds to the Cys259 residue of STAT3, inhibiting its activation . This compound can also bind and stabilize EP2 and EP4 receptors . Furthermore, it has been found to activate PPAR-γ .
準備方法
合成経路と反応条件: 15-ケトプロスタグランジンE2は、15-ヒドロキシプロスタグランジンデヒドロゲナーゼの作用によりプロスタグランジンE2から合成されます。 この酵素は、15-ヒドロキシル基の酸化を触媒してケト基を形成します . 反応は通常、生理的条件下で、NAD+を補因子として行われます .
工業生産方法: 15-ケトプロスタグランジンE2の工業生産には、15-ヒドロキシプロスタグランジンデヒドロゲナーゼを発現する微生物の大規模発酵が含まれます。 酵素はその後、分離され、制御された条件下でプロスタグランジンE2を15-ケトプロスタグランジンE2に変換するために使用されます .
化学反応の分析
反応の種類: 15-ケトプロスタグランジンE2は、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: NAD+は、酸化プロセスで使用される一般的な補因子です.
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、15-ケトプロスタグランジンE2をプロスタグランジンE2に還元することができます.
形成される主要な生成物:
酸化: 15-ケトプロスタグランジンE2は、プロスタグランジンE2の酸化から形成される主要な生成物です.
4. 科学研究への応用
15-ケトプロスタグランジンE2は、次のようないくつかの科学研究への応用があります。
類似化合物との比較
Prostaglandin E2: The precursor of 15-keto Prostaglandin E2, involved in inflammation and carcinogenesis.
15-keto Prostaglandin F2α: Another metabolite of Prostaglandin F2α, involved in similar physiological processes.
Uniqueness: 15-keto Prostaglandin E2 is unique due to its specific role in modulating immune responses and its potential therapeutic effects in cancer and inflammatory diseases . Unlike its precursor, Prostaglandin E2, 15-keto Prostaglandin E2 does not bind effectively to the same receptors, leading to different physiological effects .
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTJDWROBKPZNV-KMXMBPPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317991 | |
| Record name | 15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Keto-prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26441-05-4 | |
| Record name | 15-keto-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26441-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Ketoprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026441054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-KETOPROSTAGLANDIN E2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0F1FTK13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-Keto-prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


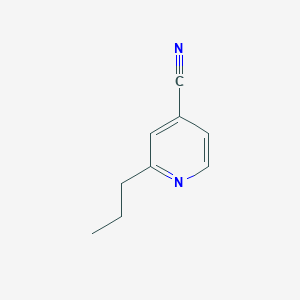
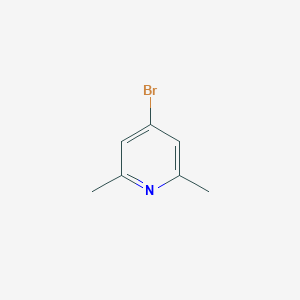
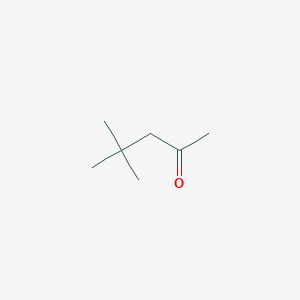

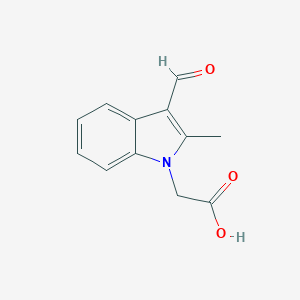

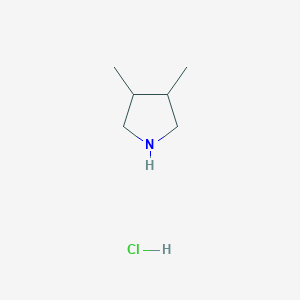
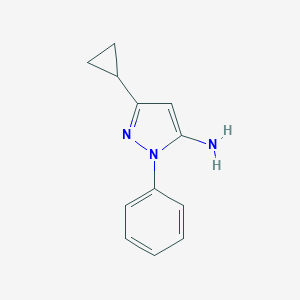
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
